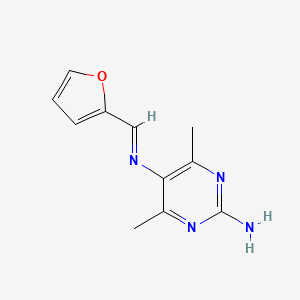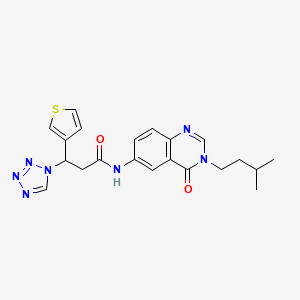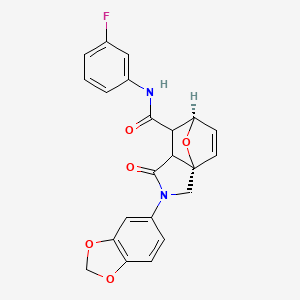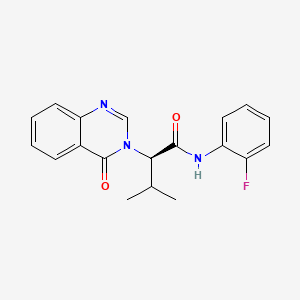
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine is a synthetic organic compound that features a pyrimidine ring substituted with amino and methyl groups, and a furan ring attached via a methylene bridge. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine typically involves the condensation of 2-amino-4,6-dimethyl-5-pyrimidinecarbaldehyde with 2-furylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions such as continuous flow reactors, automated control of reaction parameters, and purification techniques like crystallization or chromatography to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions might target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-thienylmethylene)amine: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-pyridylmethylene)amine: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine is unique due to the presence of both a pyrimidine and a furan ring, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H12N4O |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
5-(furan-2-ylmethylideneamino)-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C11H12N4O/c1-7-10(8(2)15-11(12)14-7)13-6-9-4-3-5-16-9/h3-6H,1-2H3,(H2,12,14,15) |
InChI-Schlüssel |
CJCSJFCBCNPNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)C)N=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)

![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)

![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
![N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)

![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
![N-[4-(methylsulfanyl)benzyl]-beta-alanine](/img/structure/B13372752.png)
![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13372753.png)
![3-(3,4-Dimethoxybenzyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372754.png)
![methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372763.png)

![3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372778.png)
